BENGHE Foundational & Exploratory

Check Availability & Pricing

1H NMR and 13C NMR spectral data for 8-
Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 8-Bromo-2-methylquinoline

Cat. No.: B152758

Spectroscopic Data Sheet: 8-Bromo-2-
methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectral data for the compound 8-Bromo-2-methylquinoline. The
information contained herein is essential for the structural elucidation, purity assessment, and

quality control of this important chemical intermediate in various research and development
applications, including drug discovery.

Chemical Structure and Numbering

The chemical structure of 8-Bromo-2-methylquinoline is depicted below, with the standard
IUPAC numbering system for the quinoline ring. This numbering is used for the assignment of
NMR signals.

Caption: Chemical structure of 8-Bromo-2-methylquinoline with atom numbering.

Experimental Protocols

The provided *H NMR data was acquired according to the following experimental parameters.
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Instrumentation: Bruker SMART APEX CCD diffractometer.[1] Solvent: Deuterated chloroform
(CDCIs).[1] Spectrometer Frequency: 400 MHz.[1] Internal Standard: Tetramethylsilane (TMS)
at 0.00 ppm.

A general procedure for acquiring 13C NMR spectra of quinoline derivatives involves dissolving
20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) ina 5
mm NMR tube. The spectrum is typically recorded on a 100 or 125 MHz spectrometer with
proton decoupling.

'H NMR Spectral Data

The experimental *H NMR spectral data for 8-Bromo-2-methylquinoline is summarized in the
table below.[1]

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
8.02 m - 2H H-4, H-5
7.73 dd 8.0,1.2 1H H-7
7.33 m - 2H H-3, H-6
2.82 S - 3H -CHs

13C NMR Spectral Data (Predicted)

As of the date of this document, publicly available, experimentally determined 3C NMR data for
8-Bromo-2-methylquinoline could not be located. The following table presents predicted
chemical shifts based on known substituent effects on the quinoline ring system. The chemical
shifts of quinoline are used as a baseline, and the expected shifts due to the bromo and methyl
substituents are applied. These values are for estimation purposes and should be confirmed by
experimental data.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/figure/H-a-and-13-C-b-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline-1-H-and_fig5_322130322
https://www.researchgate.net/figure/H-a-and-13-C-b-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline-1-H-and_fig5_322130322
https://www.researchgate.net/figure/H-a-and-13-C-b-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline-1-H-and_fig5_322130322
https://www.benchchem.com/product/b152758?utm_src=pdf-body
https://www.researchgate.net/figure/H-a-and-13-C-b-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline-1-H-and_fig5_322130322
https://www.benchchem.com/product/b152758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Carbon Atom

Predicted Chemical Shift (8, ppm)

C-2 ~158

C-3 ~122

C-4 ~136

C-4a ~128

C-5 ~129

C-6 ~127

C-7 ~128

C-8 ~120 (ipso-carbon attached to Br)
C-8a ~147

-CHs ~25

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR

data for a chemical compound like 8-Bromo-2-methylquinoline.
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Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
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Signaling Pathway Visualization (Conceptual)

The following diagram provides a conceptual representation of how NMR spectroscopy probes
the chemical environment of atomic nuclei within a molecule.

External Magnetic Field (Bo)

Nuclear Spin Alignment

Perturbation

Radiofrequency Pulse

Excitation of Nuclei

Return to Equilibrium

@nd Emission of RF Signal
Free Induction Decay (FID)

NMR Spectrum

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Conceptual pathway from external magnetic field to the final NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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